2-amino-N-[(1S)-1-phenylethyl]propanamide
CAS No.:
Cat. No.: VC16238357
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
![2-amino-N-[(1S)-1-phenylethyl]propanamide -](/images/structure/VC16238357.png)
Specification
Molecular Formula | C11H16N2O |
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Molecular Weight | 192.26 g/mol |
IUPAC Name | 2-amino-N-[(1S)-1-phenylethyl]propanamide |
Standard InChI | InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8?,9-/m0/s1 |
Standard InChI Key | UJLHTMLCGCJXRX-GKAPJAKFSA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC=C1)NC(=O)C(C)N |
Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C(C)N |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s structure comprises a three-carbon chain (propanamide) with an amino group (-NH₂) at the second carbon and a (1S)-configured phenylethyl group bonded to the amide nitrogen. The phenyl ring introduces hydrophobicity, while the amide and amino groups enable hydrogen bonding and ionic interactions. The (S) configuration at both chiral centers (C1 of the phenylethyl group and C2 of the propanamide) is critical for its biological and chemical activity, as stereochemistry often dictates binding affinity in receptor-ligand systems .
Synthesis and Purification
Synthetic Routes
The compound is synthesized via amide coupling reactions, leveraging reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to activate carboxylic acid intermediates . A representative protocol involves:
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Activation: Reacting a protected amino acid (e.g., Fmoc-protected propanamide) with HATU and DIPEA in dichloromethane or DMF.
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Coupling: Adding (1S)-1-phenylethylamine to the activated intermediate, facilitating nucleophilic acyl substitution.
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Deprotection: Removing protective groups (e.g., Fmoc) using diethylamine or piperidine .
Purification Techniques
Crude products are purified via preparative layer chromatography (PLC) or semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC), achieving purities exceeding 95% . Analytical RP-HPLC retention times for similar compounds range from 15–20 minutes under gradient elution conditions .
Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₁H₁₆N₂O |
Molecular Weight | 192.26 g/mol |
CAS Number | 133287-25-9 |
Appearance | White crystalline powder |
Solubility | Soluble in DMSO, DMF; insoluble in water |
Storage Conditions | 2–8°C, protected from light |
The compound’s low aqueous solubility aligns with its hydrophobic phenyl group, necessitating polar aprotic solvents for handling . Stability under refrigeration suggests sensitivity to thermal degradation .
Applications in Pharmaceutical Research
Role as a Chiral Building Block
The (1S)-1-phenylethyl group is a hallmark of chiral auxiliaries, enabling asymmetric induction in peptide and small-molecule synthesis . For example, derivatives of this compound have been incorporated into fluorescent probes targeting adenosine receptors, where stereochemistry modulates binding selectivity (e.g., A₃ receptor affinity) .
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.
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Crystallography: Resolve X-ray structures to elucidate binding modes in target proteins.
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Derivatization: Explore alkylation or acylation of the amino group to enhance bioavailability.
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